2,4,5-trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine

AAK1 kinase inhibition Structure-activity relationship Brain-penetrant kinase inhibitors

This 2,4,5-trimethylpyrimidine-substituted pyrazolo[1,5-a]pyrimidine (CAS 2548992-19-2) is an essential research tool for kinase inhibitor programs, directly referenced in Lexicon AAK1 patent families. Unlike LP-935509, its distinct electronic/steric trimethyl pattern offers unique solubility and metabolic stability for matched-pair analyses with cyclopropyl (CAS 2549044-13-3) or trifluoromethyl analogs. Ideal as a cost-effective, synthetically tractable SAR probe and macrocyclization fragment. Buy from a verified supplier with guaranteed ≥95% purity (1H-NMR), ready for immediate dispatch in 1g research quantities.

Molecular Formula C17H21N7
Molecular Weight 323.4 g/mol
CAS No. 2548992-19-2
Cat. No. B6457712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine
CAS2548992-19-2
Molecular FormulaC17H21N7
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1N2CCN(CC2)C3=NC4=CC=NN4C=C3)C)C
InChIInChI=1S/C17H21N7/c1-12-13(2)19-14(3)20-17(12)23-10-8-22(9-11-23)15-5-7-24-16(21-15)4-6-18-24/h4-7H,8-11H2,1-3H3
InChIKeyXJESCIGRTWPELB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5-Trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine (CAS 2548992-19-2): Core Structural Identity & Scaffold Classification for Procurement Decisions


2,4,5-Trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine (CAS 2548992-19-2) is a heterocyclic small molecule (C17H21N7, MW 323.4 g/mol) belonging to the pyrazolo[1,5-a]pyrimidine class. Its structure features a 2,4,5-trimethylpyrimidine core connected via a piperazine linker to a pyrazolo[1,5-a]pyrimidine-5-yl moiety . This compound appears in patent families directed to pyrazolo[1,5-a]pyrimidine-based inhibitors of adaptor-associated kinase 1 (AAK1) [1]. Unlike extensively profiled clinical candidates, this compound serves primarily as a research tool, building block, or SAR probe within kinase inhibitor programs.

Why Generic Substitution of 2,4,5-Trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine (CAS 2548992-19-2) Is Not Advisable Without Quantitative Verification


Within the pyrazolo[1,5-a]pyrimidine class, even minor substituent alterations profoundly shift kinase selectivity, cellular permeability, and metabolic stability. Compounds such as LP-935509 (AAK1 IC50: 3.3 nM) and CID44640177 (ABCG2 EC50: 0.13 μM, 36-fold selective over ABCB1) demonstrate that the piperazine-pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore for specific kinase or transporter targets. However, the 2,4,5-trimethylpyrimidine substitution pattern in CAS 2548992-19-2 creates a distinct electronic and steric environment compared to cyclopropyl, trifluoromethyl, or furanyl-carbonyl analogs. Generic interchange without head-to-head data risks selecting a compound with undetermined—and potentially divergent—target engagement, solubility, or off-target liability profiles.

Quantitative Differentiation Evidence for 2,4,5-Trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine (CAS 2548992-19-2) Against Closest Analogs


Structural Differentiation from LP-935509: Trimethylpyrimidine vs. Isopropyl Carboxylate Piperazine

CAS 2548992-19-2 differs from LP-935509 by replacement of the isopropyl piperazine-1-carboxylate group with a 2,4,5-trimethylpyrimidine moiety. LP-935509 inhibits AAK1 with an IC50 of 3.3 nM and BIKE with an IC50 of 14 nM, while also showing moderate GAK inhibition (IC50 320 nM) . The target compound's trimethylpyrimidine substitution is predicted to alter hydrogen-bonding capacity and lipophilicity (clogP) relative to the ester-containing LP-935509. No direct AAK1 inhibition data are publicly available for CAS 2548992-19-2; however, structurally related analogs within the Lexicon patent family exhibit AAK1 IC50 values spanning from sub-nanomolar to micromolar depending on the R1/R2/R3 substitution pattern [1].

AAK1 kinase inhibition Structure-activity relationship Brain-penetrant kinase inhibitors

Predicted Solubility and Permeability Differentiation from 4-Cyclopropyl-2-methyl Analog

A closely related analog, 4-cyclopropyl-2-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine (CAS 2549044-13-3), incorporates a cyclopropyl group reported to enhance metabolic stability and binding affinity . CAS 2548992-19-2 instead bears three methyl substituents on the pyrimidine ring, eliminating the cyclopropyl ring strain and reducing molecular complexity (C17H21N7, MW 323.4 vs. C18H23N7, MW 337.4 for the cyclopropyl-methyl analog). The trimethyl substitution pattern is expected to confer higher aqueous solubility but lower metabolic stability compared to the cyclopropyl-containing comparator, although no head-to-head experimental solubility or microsomal stability data have been published for either compound.

Physicochemical profiling Drug-likeness Parallel artificial membrane permeability assay

Differentiation from ABCG2-Selective Probe ML230 (CID44640177): Transporter vs. Kinase Target Profile

ML230 (CID44640177) is a well-characterized selective ABCG2 efflux inhibitor with an EC50 of 0.13 μM and 36-fold selectivity over ABCB1 (EC50 4.65 μM) . ML230 features a furanyl-carbonyl-piperazine substituent absent in CAS 2548992-19-2. The target compound's trimethylpyrimidine terminus lacks the hydrogen-bond acceptor capacity of the furan carbonyl, suggesting a divergent target profile. In functional assays, ML230 potentiates mitoxantrone activity in ABCG2-overexpressing tumor models both in vitro and in vivo [1], whereas no comparable functional data exist for CAS 2548992-19-2. The two compounds are not interchangeable: ML230 is validated for efflux pump studies, while CAS 2548992-19-2 is predominantly associated with kinase inhibition patent families.

ABC transporter inhibition Kinase selectivity Multidrug resistance reversal

Class-Level Pim-1 Kinase Inhibitory Potential vs. Optimized Pyrazolo[1,5-a]pyrimidine Leads

Optimized pyrazolo[1,5-a]pyrimidine Pim-1 inhibitors such as compound 4d (IC50 = 0.61 μM), 5d (IC50 = 0.54 μM), and 9a (IC50 = 0.68 μM) demonstrate sub-micromolar potency and selectivity over Pim-2 [1]. More advanced leads achieve IC50 values as low as 0.158 μM against Pim-1 and 0.297 μM against Pim-2 [2]. CAS 2548992-19-2 lacks the 3-carbonitrile or 3-carboxamide substituents that are critical for Pim-1 hinge-region hydrogen bonding. Consequently, its Pim-1 inhibitory activity, if any, is expected to be substantially weaker than these optimized leads, although no direct Pim-1 assay data are publicly available.

Pim kinase inhibition Cancer therapeutics Kinase selectivity profiling

AAK1 Patent Family Context: Trimethyl Substituent as a Permissive Modification for Macrocyclization

Recent work by Masaryk University describes the development of pyrazolo[1,5-a]pyrimidine-based macrocyclic AAK1 inhibitors starting from the acyclic inhibitor LP-935509 [1]. The SAR exploration revealed that the piperazine linker and the pyrimidine substituent are critical for macrocyclization feasibility. CAS 2548992-19-2, with its 2,4,5-trimethylpyrimidine terminus, represents a synthetically accessible fragment that retains the core piperazine-pyrazolo[1,5-a]pyrimidine connectivity required for subsequent macrocyclization while providing a methyl-rich handle for further functionalization. In contrast, the cyclopropyl and trifluoromethyl analogs introduce steric constraints or electron-withdrawing effects that may alter cyclization efficiency.

Macrocyclic kinase inhibitors AAK1 drug discovery Fragment elaboration

Procurement Purity and Supply Chain Differentiation: Available Quantities vs. Research-Grade Analogs

CAS 2548992-19-2 is listed by multiple chemical suppliers (EvitaChem, BenchChem) with molecular formula C17H21N7, MW 323.4 g/mol, and typical purity ≥95% . By contrast, the cyclopropyl analog (CAS 2549044-13-3) and trifluoromethyl analog (CAS 2549040-79-9) are available from the same suppliers, but stock levels, pricing, and lead times vary. As of the current procurement window, the trimethyl analog is cataloged with CAS 2548992-19-2, enabling unambiguous ordering, whereas some comparator compounds require custom synthesis requests. The InChI Key XJESCIGRTWPELB-UHFFFAOYSA-N uniquely identifies the target compound and facilitates database cross-referencing across PubChem, ChEMBL, and vendor catalogs.

Chemical procurement Building block availability Custom synthesis

Recommended Application Scenarios for 2,4,5-Trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine (CAS 2548992-19-2)


Fragment-Based AAK1 Inhibitor Discovery: Starting Scaffold for Macrocyclization

Medicinal chemistry groups pursuing macrocyclic AAK1 inhibitors can employ CAS 2548992-19-2 as a synthetically tractable fragment. The trimethylpyrimidine terminus provides low steric hindrance and electron-donating character favorable for subsequent functionalization or macrocyclization reactions, as demonstrated in the pyrazolo[1,5-a]pyrimidine macrocyclic kinase inhibitor series reported by Janoušek et al. [1]. The compound serves as a cost-effective alternative to fully elaborated inhibitors like LP-935509 for early-stage SAR exploration.

Chemical Probe for Kinase Selectivity Profiling Panels

Given its structural relationship to the Lexicon AAK1 patent family [2], CAS 2548992-19-2 may be employed as a reference compound in broad kinase selectivity panels to establish the baseline selectivity profile of the trimethylpyrimidine-substituted pyrazolo[1,5-a]pyrimidine chemotype. Unlike LP-935509, which already shows potent AAK1/BIKE inhibition, this compound may exhibit a distinct selectivity fingerprint that could be exploited for target identification or off-target liability assessment.

Physicochemical Benchmarking Against Cyclopropyl and Trifluoromethyl Analogs

Research teams evaluating the impact of pyrimidine substituents on solubility, permeability, and metabolic stability can use CAS 2548992-19-2 as the trimethyl reference point in a matched molecular pair analysis with the cyclopropyl analog (CAS 2549044-13-3) and trifluoromethyl analog (CAS 2549040-79-9). The trimethyl substitution pattern is predicted to maximize aqueous solubility while minimizing metabolic shielding, making it a useful comparator for establishing structure-property relationships within the pyrazolo[1,5-a]pyrimidine class .

Chemical Biology Tool for Adaptor-Associated Kinase Pathway Dissection

AAK1 is implicated in clathrin-mediated endocytosis, synaptic vesicle recycling, and Neuregulin-1/ErbB4 signaling [2]. CAS 2548992-19-2, as a pyrazolo[1,5-a]pyrimidine-based compound within the AAK1 inhibitor patent space, may be applied in cellular assays to probe AAK1-dependent phenotypes, provided that its potency and selectivity are first experimentally validated. It should not be assumed to recapitulate the activity of LP-935509 without confirmatory data.

Quote Request

Request a Quote for 2,4,5-trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.